REACTION_CXSMILES
|
[C:1]1([S:7][CH2:8][CH2:9][OH:10])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.Cl.[N+:12]([CH2:15][C:16]([O-])=[O:17])([O-:14])=[O:13]>ClCCl>[N+:12]([CH2:15][C:16]([O:10][CH2:9][CH2:8][S:7][C:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:17])([O-:14])=[O:13]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)SCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
27.5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])CC(=O)[O-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Type
|
CUSTOM
|
Details
|
stirred mixture while the temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
This compound was prepared
|
Type
|
CUSTOM
|
Details
|
to rise to 10° C
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 4 hours at less than 10° C
|
Duration
|
4 h
|
Type
|
STIRRING
|
Details
|
After stirring for 20 hours at 0° C.
|
Duration
|
20 h
|
Type
|
CUSTOM
|
Details
|
excess β-phenylthioethyl-alcohol was removed under reduced pressure
|
Type
|
TEMPERATURE
|
Details
|
to cool
|
Type
|
CUSTOM
|
Details
|
the crystals precipitated
|
Type
|
WASH
|
Details
|
was washed with water
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])CC(=O)OCCSC1=CC=CC=C1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11.1 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |